Cas no 951886-53-6 (Ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxovalerate)

Ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxovalerate 化学的及び物理的性質
名前と識別子
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- ETHYL 5-(4-CHLORO-2-METHOXYPHENYL)-5-OXOVALERATE
- ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxopentanoate
- 7704c
- Ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxovalerate
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- インチ: 1S/C14H17ClO4/c1-3-19-14(17)6-4-5-12(16)11-8-7-10(15)9-13(11)18-2/h7-9H,3-6H2,1-2H3
- InChIKey: AYYOEHPPBSLBPT-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=C(C=1)OC)C(CCCC(=O)OCC)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 8
- 複雑さ: 306
- トポロジー分子極性表面積: 52.6
Ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxovalerate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 208106-2g |
Ethyl 5-(4-Chloro-2-methoxyphenyl)-5-oxovalerate |
951886-53-6 | 97% | 2g |
£613.00 | 2022-03-01 | |
TRC | E102965-250mg |
Ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxovalerate |
951886-53-6 | 250mg |
$ 365.00 | 2022-06-05 | ||
Fluorochem | 208106-1g |
Ethyl 5-(4-Chloro-2-methoxyphenyl)-5-oxovalerate |
951886-53-6 | 97% | 1g |
£352.00 | 2022-03-01 | |
Fluorochem | 208106-5g |
Ethyl 5-(4-Chloro-2-methoxyphenyl)-5-oxovalerate |
951886-53-6 | 97% | 5g |
£1447.00 | 2022-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649017-5g |
Ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxopentanoate |
951886-53-6 | 98% | 5g |
¥11726.00 | 2024-04-24 | |
TRC | E102965-500mg |
Ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxovalerate |
951886-53-6 | 500mg |
$ 605.00 | 2022-06-05 |
Ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxovalerate 関連文献
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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4. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
Ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxovalerateに関する追加情報
Ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxovalerate (CAS No. 951886-53-6): A Comprehensive Overview
Ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxovalerate, identified by the CAS number 951886-53-6, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of esters and exhibits a unique structural framework that has garnered attention for its potential applications in drug discovery and molecular medicine. The presence of both chloro and methoxy substituents on the aromatic ring, coupled with the valerate ester moiety, makes it a versatile scaffold for further chemical modifications and biological evaluations.
The< strong>Ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxovalerate molecule has been extensively studied for its pharmacological properties and synthetic utility. Recent advancements in medicinal chemistry have highlighted its role as a key intermediate in the development of novel therapeutic agents. The compound's structural features suggest potential interactions with various biological targets, making it a valuable candidate for further investigation in drug design.
In the realm of synthetic organic chemistry, Ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxovalerate serves as a crucial building block for constructing more complex molecules. The ester functionality allows for facile derivatization through hydrolysis, amidation, or transesterification reactions, enabling the creation of diverse chemical libraries. These libraries are essential for high-throughput screening and the identification of lead compounds with desired pharmacological activities.
Recent studies have demonstrated the< strong>Ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxovalerate's potential in modulating biological pathways associated with inflammation, pain, and neurodegeneration. The chloro and methoxy substituents are known to influence electronic and steric properties, which can fine-tune the compound's binding affinity to biological targets. This flexibility has led to its exploration in the development of inhibitors targeting enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which play pivotal roles in inflammatory responses.
The< strong>CAS No. 951886-53-6 designation ensures that researchers have access to a standardized and well-characterized compound for their studies. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly employed techniques for confirming the purity and identity of this compound. These analytical methods provide robust data that support its use in both academic research and industrial applications.
One of the most compelling aspects of Ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxovalerate is its potential as a precursor for developing kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By modifying the< strong>Ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxovalerate scaffold, researchers can generate derivatives with enhanced selectivity and potency against specific kinases. This approach aligns with the growing trend in precision medicine, where tailored therapeutic agents are designed to target individual patient profiles.
The< strong>Ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxovalerate's versatility also extends to its application in material science and agrochemicals. The ester group can be hydrolyzed to form corresponding carboxylic acids, which are valuable intermediates in polymer synthesis. Additionally, derivatives of this compound have shown promise as bioactive molecules that can interact with plant growth regulators, offering potential benefits in crop protection strategies.
In conclusion, Ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxovalerate (CAS No. 951886-53-6) is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features make it an attractive candidate for drug discovery, synthetic chemistry, and material science applications. As research continues to uncover new therapeutic targets and synthetic methodologies, the< strong>Ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxovalerate's role is likely to expand, further solidifying its importance in modern chemical biology.
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